4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide;hydrochloride
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Overview
Description
4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide;hydrochloride is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide involves multiple steps. One common method includes the following steps:
Formation of the pyrrolo[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving pyrrole and pyridine derivatives.
Introduction of the oxan-4-yl group: This step typically involves a nucleophilic substitution reaction.
Attachment of the piperazine-1-carboxamide moiety: This is often done through an amide coupling reaction using appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group.
Reduction: Reduction reactions can occur at the pyridine and pyrrolo[2,3-c]pyridine rings.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings .
Scientific Research Applications
4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of FGFRs. FGFRs are involved in key cellular processes such as proliferation, differentiation, and survival. By inhibiting these receptors, the compound can disrupt cancer cell growth and induce apoptosis. The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved include the RAS-MEK-ERK and PI3K-Akt signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their FGFR inhibitory activity.
Pyrrolopyrazine derivatives: These compounds also exhibit diverse biological activities and are used in drug discovery.
Uniqueness
4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide is unique due to its specific substitution pattern and the presence of the oxan-4-yl group, which may confer distinct biological properties and enhance its therapeutic potential .
Properties
Molecular Formula |
C24H31ClN6O2 |
---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H30N6O2.ClH/c1-2-28-9-11-29(12-10-28)24(31)27-23-15-18(3-8-26-23)21-17-30(19-5-13-32-14-6-19)22-16-25-7-4-20(21)22;/h3-4,7-8,15-17,19H,2,5-6,9-14H2,1H3,(H,26,27,31);1H |
InChI Key |
PKSHRWPMQDLRRB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=NC=CC(=C2)C3=CN(C4=C3C=CN=C4)C5CCOCC5.Cl |
Origin of Product |
United States |
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